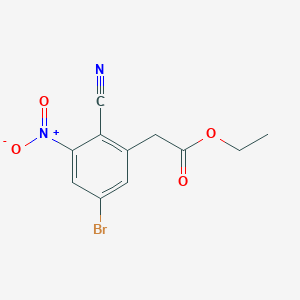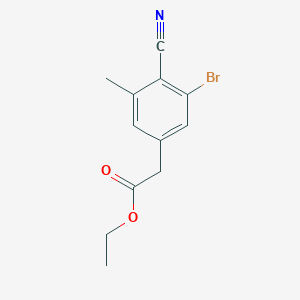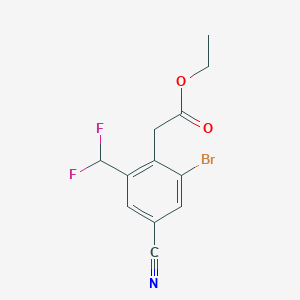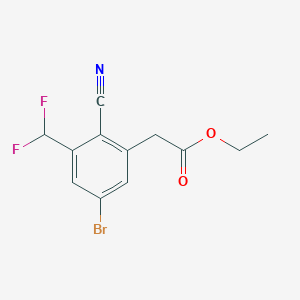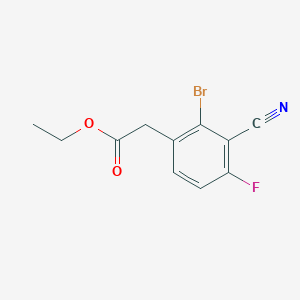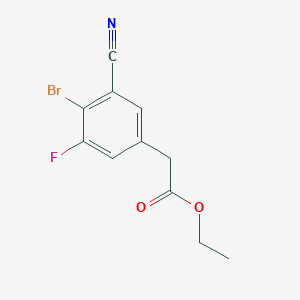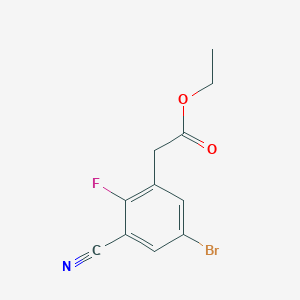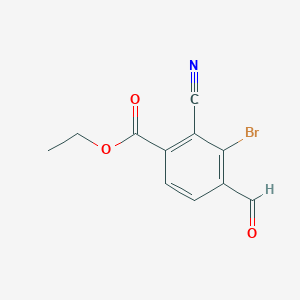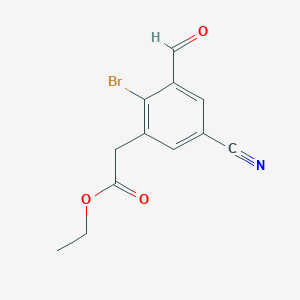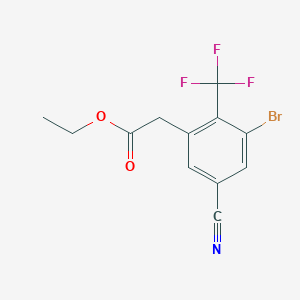
Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)phenylacetate
Vue d'ensemble
Description
Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)phenylacetate (EBCTPA) is an organic compound with a wide range of applications in the scientific research field. It is a synthetic compound that has been used for various purposes, such as in the synthesis of other compounds, in the development of new drugs, and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)phenylacetate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 1-bromo-2-cyano-3-(trifluoromethyl)phenylpropane and 1-bromo-2-cyano-3-(trifluoromethyl)phenylacetic acid. It has also been used as a building block in the development of new drugs, such as the anti-cancer drug, this compound-modified doxorubicin. Additionally, it has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of cell proliferation.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)phenylacetate is not fully understood. However, it is believed that the compound has a direct effect on the biochemical and physiological processes that it is used to study. It is thought to interact with proteins and other molecules in the cell, leading to changes in gene expression and cell proliferation. Additionally, it is believed to interact with enzymes, leading to changes in the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In general, the compound has been found to have a variety of effects on biochemical and physiological processes. In particular, it has been found to regulate gene expression and cell proliferation in a variety of organisms, including yeast, bacteria, plants, and mammals. Additionally, it has been found to alter the activity of certain enzymes, such as those involved in the metabolism of fatty acids.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)phenylacetate in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, the compound can be used to study a variety of biochemical and physiological processes, making it a versatile tool for scientific research.
However, there are also some limitations to the use of this compound in laboratory experiments. The compound is not widely available, making it difficult to obtain in large quantities. Additionally, the compound is not well-characterized, making it difficult to determine the exact effects of the compound on biochemical and physiological processes.
Orientations Futures
There are several potential future directions for research involving Ethyl 3-bromo-5-cyano-2-(trifluoromethyl)phenylacetate. One potential direction is to further characterize the compound in order to better understand its effects on biochemical and physiological processes. Additionally, further research could be conducted to determine the potential therapeutic applications of the compound. Additionally, further research could be conducted to determine the potential toxic effects of the compound and to develop strategies to mitigate these effects. Finally, further research could be conducted to develop new synthetic methods for the synthesis of this compound and other compounds related to this compound.
Propriétés
IUPAC Name |
ethyl 2-[3-bromo-5-cyano-2-(trifluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrF3NO2/c1-2-19-10(18)5-8-3-7(6-17)4-9(13)11(8)12(14,15)16/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMVPLSCSXCNJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C#N)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




